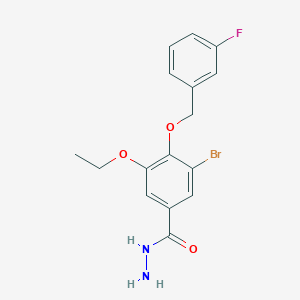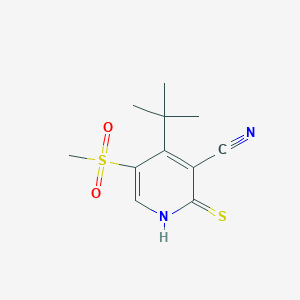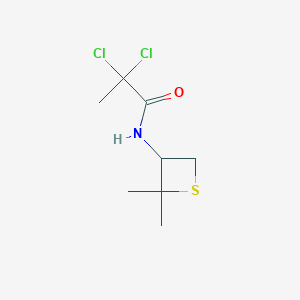
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide involves several steps. One common method includes the reaction of 2,2-dimethylthietane with a chlorinating agent to introduce the dichloro functionality, followed by the reaction with propanamide under controlled conditions .
Analyse Chemischer Reaktionen
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide can be compared with other similar compounds, such as:
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Eigenschaften
Molekularformel |
C8H13Cl2NOS |
|---|---|
Molekulargewicht |
242.17 g/mol |
IUPAC-Name |
2,2-dichloro-N-(2,2-dimethylthietan-3-yl)propanamide |
InChI |
InChI=1S/C8H13Cl2NOS/c1-7(2)5(4-13-7)11-6(12)8(3,9)10/h5H,4H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
ZEQWBKRDFWMPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NC(=O)C(C)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


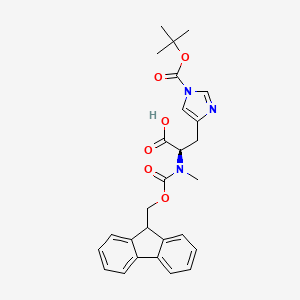
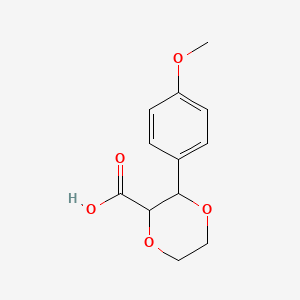

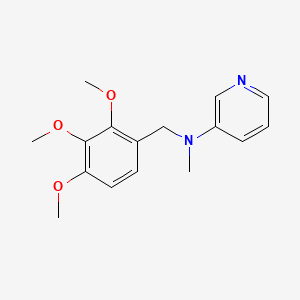
![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
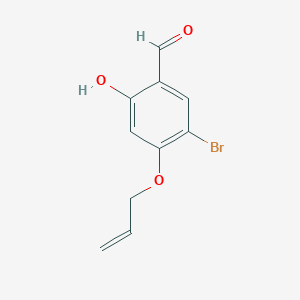
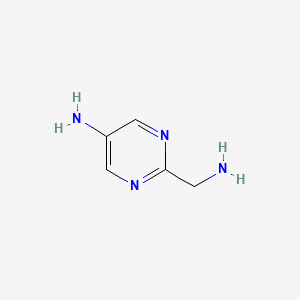
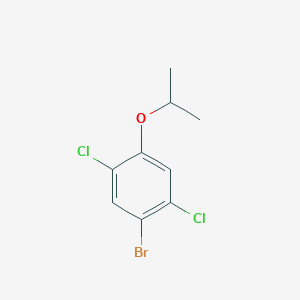
![D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)
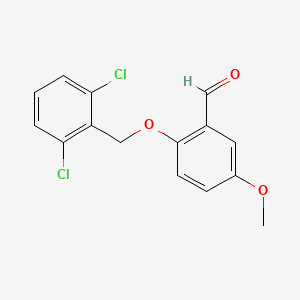
![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)

